molecular formula C9H9N3 B12123445 3-m-tolyl-1H-[1,2,4]triazole

3-m-tolyl-1H-[1,2,4]triazole

Katalognummer: B12123445
Molekulargewicht: 159.19 g/mol
InChI-Schlüssel: UDXZUMKHMMZFKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-m-Tolyl-1H-[1,2,4]triazole is a heterocyclic compound characterized by a triazole ring substituted with a tolyl group at the 3-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-m-Tolyl-1H-[1,2,4]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylbenzylamine with formic acid and sodium azide, which leads to the formation of the triazole ring. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

3-m-Tolyl-1H-[1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydrotriazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the tolyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the tolyl or triazole moieties.

Wissenschaftliche Forschungsanwendungen

3-m-Tolyl-1H-[1,2,4]triazole has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of corrosion inhibitors, agrochemicals, and dyes.

Wirkmechanismus

The mechanism by which 3-m-Tolyl-1H-[1,2,4]triazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, as an antimicrobial agent, it can inhibit the growth of bacteria or fungi by interfering with essential metabolic pathways. The triazole ring’s ability to form stable complexes with metal ions also plays a crucial role in its function as a corrosion inhibitor.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-1,2,4-Triazole: The parent compound without the tolyl substitution.

    3-Phenyl-1H-[1,2,4]triazole: Similar structure with a phenyl group instead of a tolyl group.

    3-(4-Methylphenyl)-1H-[1,2,4]triazole: A positional isomer with the methyl group at the 4-position.

Uniqueness

3-m-Tolyl-1H-[1,2,4]triazole is unique due to the presence of the tolyl group at the 3-position, which can influence its chemical reactivity and biological activity. The tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes or hydrophobic active sites in enzymes.

Eigenschaften

Molekularformel

C9H9N3

Molekulargewicht

159.19 g/mol

IUPAC-Name

5-(3-methylphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C9H9N3/c1-7-3-2-4-8(5-7)9-10-6-11-12-9/h2-6H,1H3,(H,10,11,12)

InChI-Schlüssel

UDXZUMKHMMZFKB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2=NC=NN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.